molecular formula C26H26N2 B1200704 Yuehchukene CAS No. 96624-37-2

Yuehchukene

Cat. No. B1200704
CAS RN: 96624-37-2
M. Wt: 366.5 g/mol
InChI Key: CZJCZWZKBWLSQX-GLYQVZKVSA-N
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Description

Yuehchukene is a dimeric indole alkaloid that shows anti-fertility and estrogenic activities . It is isolated from the roots of plants belonging to the genus Murraya . Its natural abundance is in the range of 10-52 ppm . Yuehchukene consists of a tetracyclic unit with a C6 indole substituent .


Synthesis Analysis

A concise synthesis of Yuehchukene has been achieved using organocatalytic Friedel–Crafts alkylation of indole to a sterically encumbered α-alkyl enal as the key step . A racemization process was observed during the subsequent cyclization steps of the conjugate adduct to Yuehchukene .


Molecular Structure Analysis

Yuehchukene consists of a tetracyclic unit with a C6 indole substituent . Since its discovery, no other natural product of similar structure has been found . Particularly, Yuehchukene differs from other natural bis-indole alkaloids because it does not seem to be derived from tryptophan .


Chemical Reactions Analysis

The key step in the synthesis of Yuehchukene involves the organocatalytic Friedel–Crafts alkylation of indole to a sterically encumbered α-alkyl enal . This is followed by a racemization process during the subsequent cyclization steps of the conjugate adduct to Yuehchukene .


Physical And Chemical Properties Analysis

Yuehchukene has a chemical formula of C26H26N2 and a molar mass of 366.508 g·mol −1 . The steric environments of the two nitrogen atoms in Yuehchukene are very different . One nitrogen is part of a rigid ring system and is shielded by the C6 indole. The other is part of the freely rotating indole making it readily assessable and therefore more reactive .

Scientific Research Applications

Rapid Antidepressant Effects

Yueju, a traditional herbal medicine containing Yuehchukene, has been used for over 800 years to treat depression-related syndromes and digestive dysfunctions. It is recognized for its rapid antidepressant effects, a significant feature given the delayed onset of conventional antidepressants. Recent clinical and preclinical studies support the fast-action properties of Yueju. The herb's antidepressant mechanisms involve up-regulation in the neural circuit responsible for antidepressant activity and present unique molecular signaling pathways that distinguish its effects from other treatments (Ren & Chen, 2017).

Application in Suzuki Cross-Coupling Reaction

Yuehchukene is also integral in the field of chemistry, especially in the Suzuki cross-coupling reaction, which is pivotal for forming carbon-carbon bonds. This reaction is instrumental in synthesizing various complex carbon molecules and compounds of biological origin, including Yuehchukene (Gujral, Khatri, Riyal, & Gahlot, 2012).

Influence on Study Designs and Research Approaches

While not directly related to Yuehchukene's chemical properties, it's notable that research methodologies like the Box-Behnken Design (BBD) are crucial in various domains, including those that may investigate Yuehchukene's applications. BBD, for instance, is a multivariate experimental design used to optimize processes and is employed in diverse fields like poultry nutrition research (De Leon, Kidd, & Corzo, 2010).

Future Directions

The development of a versatile synthesis of Yuehchukene capable of producing a variety of analogous structures is a central objective in current research . This is aimed at fully exploiting the pharmacological properties of this novel molecular system and/or making a more stable product without losing its biological properties . Various compounds from these studies are now under investigation .

properties

CAS RN

96624-37-2

Product Name

Yuehchukene

Molecular Formula

C26H26N2

Molecular Weight

366.5 g/mol

IUPAC Name

(6S,6aS,10aR)-6-(1H-indol-3-yl)-7,7,9-trimethyl-6,6a,8,10a-tetrahydro-5H-indeno[2,1-b]indole

InChI

InChI=1S/C26H26N2/c1-15-12-18-22-17-9-5-7-11-21(17)28-25(22)23(24(18)26(2,3)13-15)19-14-27-20-10-6-4-8-16(19)20/h4-12,14,18,23-24,27-28H,13H2,1-3H3/t18-,23+,24-/m0/s1

InChI Key

CZJCZWZKBWLSQX-GLYQVZKVSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@@H]([C@H](C3=C2C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)C(C1)(C)C

SMILES

CC1=CC2C(C(C3=C2C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)C(C1)(C)C

Canonical SMILES

CC1=CC2C(C(C3=C2C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)C(C1)(C)C

synonyms

11 beta-(3'-indolyl)-7,9 alpha,9 beta-trimethyl-5,8,9,10-tetrahydroindano(2,3-b)indole
yuehchukene

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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